molecular formula C11H16OS B13263894 3-[4-(Methylsulfanyl)phenyl]butan-2-ol

3-[4-(Methylsulfanyl)phenyl]butan-2-ol

Cat. No.: B13263894
M. Wt: 196.31 g/mol
InChI Key: ZGAOFRUBLKIPIS-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfanyl)phenyl]butan-2-ol is an organic compound with the molecular formula C11H16OS. It is characterized by the presence of a phenyl group substituted with a methylsulfanyl group and a butan-2-ol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methylsulfanyl)phenyl]butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound like 2-butanone . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methylsulfanyl)phenyl]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-[4-(Methylsulfanyl)phenyl]butan-2-one, while reduction can produce 3-[4-(Methylsulfanyl)phenyl]butane.

Scientific Research Applications

3-[4-(Methylsulfanyl)phenyl]butan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-butanol: Similar in structure but lacks the methylsulfanyl group.

    4-(Methylsulfanyl)phenylbutan-2-one: Similar but with a ketone group instead of a hydroxyl group.

Uniqueness

3-[4-(Methylsulfanyl)phenyl]butan-2-ol is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)butan-2-ol

InChI

InChI=1S/C11H16OS/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9,12H,1-3H3

InChI Key

ZGAOFRUBLKIPIS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)SC)C(C)O

Origin of Product

United States

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